

Application of n-(2-Aminophenyl)methanesulfonamide in Material Science: Application Notes and Protocols

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Compound of Interest

Compound Name:	n-(2-Aminophenyl)methanesulfonamide
CAS No.:	37073-18-0
Cat. No.:	B1295899

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Disclaimer: Direct applications of "**n-(2-Aminophenyl)methanesulfonamide**" in material science are not extensively documented in current literature. The following application notes and protocols are proposed based on the known reactivity of its functional groups—an aromatic primary amine and a methanesulfonamide moiety. These potential applications are intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel materials.

Application Notes

"**n-(2-Aminophenyl)methanesulfonamide**" is a bifunctional molecule containing a nucleophilic primary aromatic amine and a polar methanesulfonamide group. This unique combination of functional groups makes it a promising candidate for several applications in material science, particularly in the synthesis of high-performance polymers and functional materials.

1. Epoxy Resin Curing Agent:

The primary amine group of **n-(2-Aminophenyl)methanesulfonamide** can react with the epoxy groups of common resin precursors, such as diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked polymer network. Aromatic amines are known to be effective curing agents that can impart high thermal stability, excellent chemical resistance, and good mechanical properties to the cured epoxy resin[1][2][3][4][5]. The presence of the methanesulfonamide group is anticipated to enhance the polarity and potentially the adhesive properties of the resulting epoxy network.

2. Monomer for Polyamide and Polyimide Synthesis:

As a diamine, **n-(2-Aminophenyl)methanesulfonamide** can be utilized as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to synthesize aromatic polyamides and polyimides, respectively[6][7][8][9][10][11][12][13]. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. The sulfonamide group incorporated into the polymer backbone could influence properties such as solubility, moisture absorption, and thermal characteristics.

3. Synthesis of Functional Polymers:

The methanesulfonamide group can impart specific functionalities to polymers. Sulfonamide-containing polymers have been explored for their pH-sensitivity, which could be leveraged in the design of "smart" materials for applications such as drug delivery, sensors, and membranes[14][15][16][17]. The incorporation of **n-(2-Aminophenyl)methanesulfonamide** into polymer structures could lead to materials with tunable properties based on the pH of their environment.

Quantitative Data

Due to the limited availability of research on the specific material applications of "**n-(2-Aminophenyl)methanesulfonamide**," a comprehensive table of quantitative data from experimental studies cannot be provided at this time. Researchers are encouraged to perform experimental investigations to determine key material properties. For the proposed applications, the following data would be critical to collect and compare:

Table 1: Potential Quantitative Data for Epoxy Resins Cured with **n-(2-Aminophenyl)methanesulfonamide**

Property	Unit	Expected Range/Comparison
Glass Transition Temperature (T _g)	°C	High, potentially > 150 °C
Tensile Strength	MPa	Dependent on formulation, potentially > 60 MPa
Young's Modulus	GPa	Dependent on formulation, potentially > 2.5 GPa
Chemical Resistance (e.g., to acids, bases, solvents)	% weight change	Low weight change indicates high resistance

Table 2: Potential Quantitative Data for Polymers Synthesized with **n-(2-Aminophenyl)methanesulfonamide**

Property	Unit	Expected Range/Comparison
Inherent Viscosity	dL/g	0.5 - 2.0 (indicative of high molecular weight)
Decomposition Temperature (T _d)	°C	High, potentially > 400 °C
Dielectric Constant	-	Dependent on polymer structure, potentially low
pH-induced Solubility Transition	pH unit	A narrow transition range would indicate high sensitivity

Experimental Protocols

Protocol 1: Curing of Epoxy Resin with **n-(2-Aminophenyl)methanesulfonamide**

Objective: To prepare and characterize an epoxy resin cured with **n-(2-Aminophenyl)methanesulfonamide**.

Materials:

- **n-(2-Aminophenyl)methanesulfonamide**
- Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
- Solvent (e.g., N,N-dimethylformamide, DMF, if needed for dissolution)
- Mold release agent
- Glass molds

Procedure:

- **Stoichiometric Calculation:** Calculate the required amount of **n-(2-Aminophenyl)methanesulfonamide** based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two active hydrogens.
- **Mixing:** In a clean, dry beaker, melt the DGEBA resin at a slightly elevated temperature (e.g., 60 °C) to reduce its viscosity.
- Add the calculated amount of **n-(2-Aminophenyl)methanesulfonamide** to the molten epoxy resin.
- Stir the mixture thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is homogeneous. If necessary, a small amount of solvent can be used to aid dissolution, which should be subsequently removed under vacuum.
- **Degassing:** Place the mixture in a vacuum oven at 60-70 °C for 15-20 minutes to remove any entrapped air bubbles.
- **Casting:** Coat the glass molds with a mold release agent. Pour the degassed epoxy-amine mixture into the preheated molds.

- Curing: Place the molds in an oven and cure using a staged curing cycle. A typical cycle for aromatic amine cured epoxies might be:
 - 100 °C for 2 hours
 - 150 °C for 2 hours
 - Post-cure at 180 °C for 1 hour
- Demolding and Characterization: After the curing cycle is complete, allow the molds to cool down slowly to room temperature. Demold the cured epoxy samples and perform characterization (e.g., DSC for Tg, TGA for thermal stability, tensile testing for mechanical properties).

Protocol 2: Synthesis of a Polyamide from **n-(2-Aminophenyl)methanesulfonamide** and a Diacyl Chloride

Objective: To synthesize a polyamide via low-temperature solution polycondensation.

Materials:

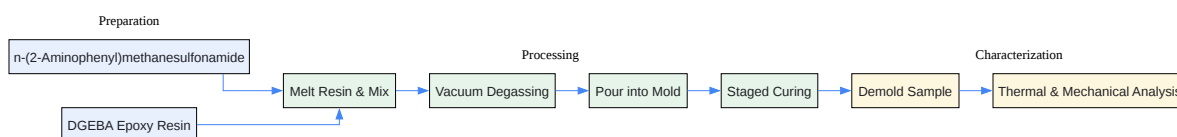
- **n-(2-Aminophenyl)methanesulfonamide**
- Terephthaloyl chloride (or another aromatic diacyl chloride)
- Anhydrous N,N-dimethylacetamide (DMAc)
- Anhydrous lithium chloride (LiCl)
- Nitrogen gas supply
- Methanol

Procedure:

- Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of **n-(2-Aminophenyl)methanesulfonamide** and LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until a clear solution is obtained.

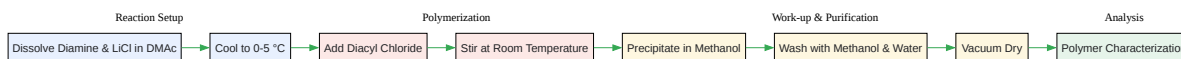
- **Cooling:** Cool the solution to 0-5 °C using an ice bath.
- **Polycondensation:** Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
- **Polymerization:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
- **Precipitation:** Pour the viscous polymer solution into a large excess of methanol with constant stirring. The polyamide will precipitate as a fibrous solid.
- **Purification:** Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
- **Drying:** Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
- **Characterization:** Characterize the resulting polyamide (e.g., FTIR for functional groups, NMR for structure, GPC for molecular weight, TGA for thermal stability).

Visualizations



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Caption: Experimental workflow for curing epoxy resin.



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Caption: Workflow for polyamide synthesis.

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